3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate
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Overview
Description
3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperidine ring with a hexahydro-pyridazino-triazepine core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step often involves the preparation of a piperidine derivative through the reaction of piperidine with an appropriate alkylating agent.
Cyclization: The piperidine derivative is then subjected to cyclization reactions to form the hexahydro-pyridazino-triazepine core. This step may involve the use of reagents such as hydrazine and formaldehyde under controlled conditions.
Oxalate Formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structure suggests possible applications in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders or infectious diseases.
Industry
Industrially, the compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the triazepine core may participate in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrimidine-1,5(2H)-dione
- 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)pyrazine-1,5(2H)-dione
Uniqueness
Compared to similar compounds, 3-(2-Piperidin-1-ylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione oxalate stands out due to its triazepine core, which may confer unique reactivity and binding properties. This structural feature could enhance its potential as a pharmacological agent or a chemical intermediate.
Properties
CAS No. |
89990-62-5 |
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Molecular Formula |
C17H28N4O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
oxalic acid;3-(2-piperidin-1-ylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C15H26N4O2.C2H2O4/c20-14-12-17(11-10-16-6-2-1-3-7-16)13-15(21)19-9-5-4-8-18(14)19;3-1(4)2(5)6/h1-13H2;(H,3,4)(H,5,6) |
InChI Key |
DMGQKKYYZSQALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2CC(=O)N3CCCCN3C(=O)C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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